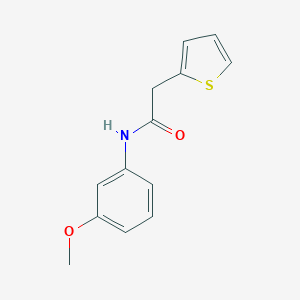
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Substitution Effects in Aromatic Compounds Research on thiophene analogues of carcinogens, specifically benzidine and 4-aminobiphenyl, revealed that replacing an aromatic ring with an isosteric or isoelectronic aromatic ring can maintain biological activity. In this context, compounds like N-(5-phenylthiophen-2-yl)acetamide were synthesized and evaluated for potential carcinogenicity. The study utilized assays like the Salmonella reverse-mutation assay and cell-transformation assay, noting that while the in vitro activities suggested potential carcinogenicity, the chemical and biological behavior of these compounds questioned their ability to cause tumors in vivo. One specific compound, N-(5-phenylthiophen-2-yl)acetamide, was under further evaluation for carcinogenicity in mice (Ashby et al., 1978).
Pharmacogenetics of Drug Metabolism A review on paracetamol metabolism revealed genetic differences in its metabolic pathways, such as glucuronidation, sulfation, oxidation, and deacetylation, and their links to susceptibility to toxicity and variations in therapeutic efficacy. The paper emphasized the significance of pharmacogenetic profiles in understanding individual and ethnic differences in drug metabolism (Zhao & Pickering, 2011).
Environmental Impact and Degradation Research on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) addressed environmental concerns like water scarcity and the accumulation of recalcitrant compounds. The study collected and summarized state-of-the-art studies on the biotoxicity, by-products, and degradation pathways of ACT, using advanced methods like the Fukui function to predict reactive sites in the ACT molecule. The study is valuable for enhancing the degradation of ACT in environmental contexts (Qutob et al., 2022).
Analgesic Mechanisms Research on the analgesic effect of acetaminophen explored its complex metabolic pathways and mechanisms of action, such as its conversion to N-acylphenolamine (AM404) and the subsequent interaction with receptors like TRPV1 and cannabinoid 1 in the brain. This review summarized the known and novel mechanisms, highlighting the importance of the spinal dorsal horn in pain modulation and the potential of AM404 to induce analgesia via TRPV1 receptors, thereby offering insights into pain management techniques (Ohashi & Kohno, 2020).
Adsorptive Elimination of Pharmaceuticals A comprehensive review discussed the increasing presence of acetaminophen (ACT) in natural water environments and the challenges it poses due to its transformation into various intermediates. The review focused on occurrences, toxicities, removal technologies, and transformation pathways of ACT in environmental compartments, providing valuable insights into monitoring, detection, and treatment technologies to mitigate the effects of ACT and its toxic metabolites (Vo et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-11-5-2-4-10(8-11)14-13(15)9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEHGLDCSPBSES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409809.png)
![4-[9-Bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether](/img/structure/B409811.png)
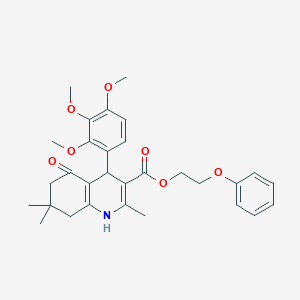
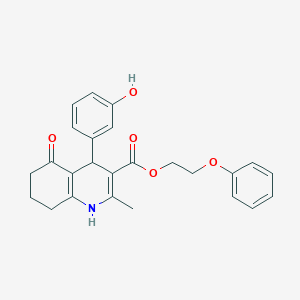
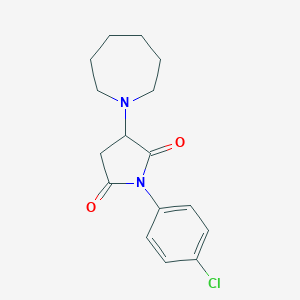
![7,8-Dimethoxy-5-(4-nitro-phenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409818.png)
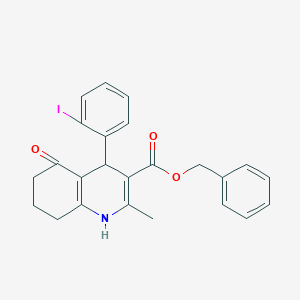
![1-Benzyl-3-phenyl-5-(3-pyridinyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409820.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B409821.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409822.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409823.png)
![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)
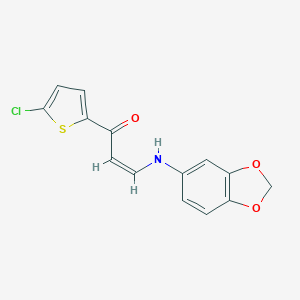
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-chlorobenzohydrazide](/img/structure/B409832.png)
